Cas no 1805754-55-5 (2-(2-Bromopropanoyl)-5-(trifluoromethoxy)toluene)

2-(2-Bromopropanoyl)-5-(trifluoromethoxy)toluene 化学的及び物理的性質
名前と識別子
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- 2-(2-Bromopropanoyl)-5-(trifluoromethoxy)toluene
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- インチ: 1S/C11H10BrF3O2/c1-6-5-8(17-11(13,14)15)3-4-9(6)10(16)7(2)12/h3-5,7H,1-2H3
- InChIKey: QRTIZIZIUOCRDS-UHFFFAOYSA-N
- ほほえんだ: BrC(C)C(C1C=CC(=CC=1C)OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 280
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 26.3
2-(2-Bromopropanoyl)-5-(trifluoromethoxy)toluene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010013643-500mg |
2-(2-Bromopropanoyl)-5-(trifluoromethoxy)toluene |
1805754-55-5 | 97% | 500mg |
815.00 USD | 2021-07-05 | |
Alichem | A010013643-250mg |
2-(2-Bromopropanoyl)-5-(trifluoromethoxy)toluene |
1805754-55-5 | 97% | 250mg |
504.00 USD | 2021-07-05 | |
Alichem | A010013643-1g |
2-(2-Bromopropanoyl)-5-(trifluoromethoxy)toluene |
1805754-55-5 | 97% | 1g |
1,490.00 USD | 2021-07-05 |
2-(2-Bromopropanoyl)-5-(trifluoromethoxy)toluene 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Wei Chen Nanoscale, 2015,7, 6957-6990
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
2-(2-Bromopropanoyl)-5-(trifluoromethoxy)tolueneに関する追加情報
2-(2-Bromopropanoyl)-5-(Trifluoromethoxy)Toluene: A Comprehensive Overview
The compound 2-(2-Bromopropanoyl)-5-(Trifluoromethoxy)Toluene, identified by the CAS number 1805754-55-5, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a toluene derivative substituted with a trifluoromethoxy group at the 5-position and a 2-bromopropanoyl group at the 2-position. The presence of these substituents imparts distinct chemical properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of fluorinated aromatic compounds like 2-(2-Bromopropanoyl)-5-(Trifluoromethoxy)Toluene in drug discovery. The trifluoromethoxy group is known to enhance the lipophilicity and stability of molecules, which are critical factors in pharmacokinetics. Researchers have explored its potential as a precursor in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and antitumor agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibit promising activity against certain cancer cell lines, suggesting its role in therapeutic chemistry.
In addition to its pharmaceutical applications, 2-(2-Bromopropanoyl)-5-(Trifluoromethoxy)Toluene has shown promise in materials science. The bromine atom in the molecule can act as a leaving group, facilitating various substitution reactions that are essential in polymer synthesis. Recent advancements in click chemistry have utilized such brominated compounds to develop novel materials with enhanced mechanical and thermal properties. These materials are being explored for use in high-performance polymers and advanced composites.
The synthesis of 2-(2-Bromopropanoyl)-5-(Trifluoromethoxy)Toluene involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include Friedel-Crafts acylation and nucleophilic substitution reactions, which are optimized to achieve high yields and purity. Researchers have also investigated green chemistry approaches to minimize environmental impact during synthesis, aligning with current sustainability trends in the chemical industry.
The structural features of this compound make it an ideal candidate for studying electronic effects in aromatic systems. The trifluoromethoxy group introduces strong electron-withdrawing effects, while the bromine atom contributes to both steric and electronic interactions. These properties have been leveraged in fundamental studies on aromaticity and reactivity, providing insights into the behavior of similar compounds under various reaction conditions.
In terms of environmental impact, recent studies have focused on the degradation pathways of fluorinated aromatic compounds like 2-(2-Bromopropanoyl)-5-(Trifluoromethoxy)Toluene. Understanding how such compounds persist or degrade in natural environments is crucial for assessing their ecological risks. Research findings suggest that while these compounds are generally stable under normal conditions, specific microbial communities can facilitate their breakdown under certain environmental conditions.
The versatility of 2-(2-Bromopropanoyl)-5-(Trifluoromethoxy)Toluene lies in its ability to serve as a versatile building block for constructing more complex molecules. Its applications span across multiple disciplines, from drug discovery to materials science, making it a valuable compound for both academic and industrial research. As advancements continue to be made in synthetic methodologies and computational modeling, the potential for this compound to contribute to innovative solutions across various fields remains vast.
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